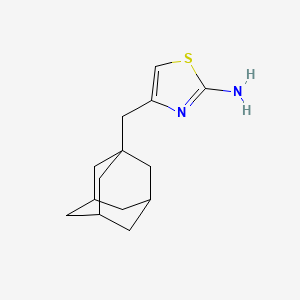

4-金刚烷-1-基甲基-噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-Adamantan-1-ylmethyl-thiazol-2-ylamine is a derivative of adamantane, which is a bulky, diamondoid structure, and thiazole, a heterocyclic compound containing both sulfur and nitrogen. This compound is part of a broader class of adamantane derivatives that have been studied for various biological activities, including anti-tuberculosis, anti-inflammatory, and antitumor properties . The adamantane moiety is known for its bioactive properties and is often incorporated into drug design due to its conformational stability and lipophilicity .

Synthesis Analysis

The synthesis of adamantane derivatives often involves green chemistry protocols, as seen in the development of adamantyl-imidazolo-thiadiazoles, which were synthesized using nano-MgO and ionic liquid-catalyzed reactions . These methods are designed to be environmentally friendly and efficient, producing compounds with potential biological activities. The synthesis of other related compounds, such as imidazo[2,1-b]thiazole adamantylthioureas, involves the reaction of methylsulfanylethylamines with 1-adamantylisothiocyanate .

Molecular Structure Analysis

The molecular structure of adamantane derivatives has been extensively studied using various spectroscopic methods and quantum chemical calculations. For instance, vibrational spectroscopic studies and quantum chemical calculations have been performed on 5-(Adamantan-1-yl)-3-[(4-fluoroanilino)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione, revealing insights into the charge transfer within the molecule and its stability due to hyper-conjugative interactions . Similar studies have been conducted on other adamantane derivatives, providing detailed information on their molecular properties .

Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions, including ring formation and coordination with metal ions. For example, 1,3,5,7-Tetrakis(tetrazol-5-yl)-adamantane has been used as a ligand to form complexes with anhydrous M(II)Cl2 metals, resulting in coordination polymers with open-network structures . These reactions not only demonstrate the versatility of adamantane derivatives in forming new compounds but also their potential applications in materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are influenced by their molecular structure. The presence of the adamantane moiety contributes to the lipophilicity and stability of these compounds. Spectroscopic investigations, including FT-IR and FT-Raman, along with HOMO-LUMO analysis, have been used to study the properties of these molecules, such as dipole moment, polarizability, and hyperpolarizability . These properties are crucial for understanding the reactivity and potential applications of adamantane derivatives in various fields, including pharmaceuticals and materials science.

科学研究应用

1. Inhibition of 11β-HSD1

- Summary of Application : 4-Adamantan-1-ylmethyl-thiazol-2-ylamine derivatives have been found to inhibit 11β-HSD1, an enzyme involved in the control of the availability of cortisol, the active form of the glucocorticoid for the glucocorticoid receptor . This inhibition may bring beneficial results for the alleviation of the course of metabolic diseases such as metabolic syndrome, Cushing’s syndrome or type 2 diabetes .

- Methods of Application : The study involved the synthesis of 10 novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives containing different substituents at C-5 of the thiazole ring and testing their activity towards inhibition of two 11β-HSD isoforms .

- Results or Outcomes : For most of the synthesized compounds, over 50% inhibition of 11β-HSD1 and less than 45% inhibition of 11β-HSD2 activity at the concentration of 10 µM was observed . The most active compound 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one inhibits the activity of isoform 1 by 82.82% .

2. Potential Aurora-A Kinase Inhibitors

- Summary of Application : Compounds combining adamantane and 1,3,4-oxadiazole, which may include 4-Adamantan-1-ylmethyl-thiazol-2-ylamine, are being researched as potential Aurora-A kinase inhibitors . Aurora kinases play critical roles in cell cycle control and mitosis, and are promising targets for anticancer research .

- Methods of Application : The study likely involves the synthesis of hybrid compounds and testing their inhibitory activity against Aurora-A kinase .

- Results or Outcomes : The specific results or outcomes of this research are not provided in the available information .

3. Antitumor and Cytotoxic Activity

- Summary of Application : Thiazole derivatives, which may include 4-Adamantan-1-ylmethyl-thiazol-2-ylamine, have been found to exhibit antitumor and cytotoxic activity .

- Methods of Application : The study likely involved the synthesis of thiazole derivatives and testing their cytotoxicity activity on various human tumor cell lines .

- Results or Outcomes : The specific results or outcomes of this research are not provided in the available information .

4. Hole Transporting Material for Perovskite Solar Cells

- Summary of Application : Compounds similar to 4-Adamantan-1-ylmethyl-thiazol-2-ylamine are being researched as potential hole-transporting materials (HTMs) for perovskite solar cells (PSCs) . HTMs with high hole mobility are critical for constructing efficient PSCs .

- Methods of Application : The study likely involves the synthesis of these compounds and testing their performance as HTMs in PSCs .

- Results or Outcomes : The specific results or outcomes of this research are not provided in the available information .

5. Antibacterial Activity

- Summary of Application : Thiazole derivatives, which may include 4-Adamantan-1-ylmethyl-thiazol-2-ylamine, have been found to exhibit antibacterial activity .

- Methods of Application : The study likely involved the synthesis of thiazole derivatives and testing their antibacterial activity on various bacterial strains .

安全和危害

In case of inhalation, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

属性

IUPAC Name |

4-(1-adamantylmethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2S/c15-13-16-12(8-17-13)7-14-4-9-1-10(5-14)3-11(2-9)6-14/h8-11H,1-7H2,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANJJRUDAXCWPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC4=CSC(=N4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40385469 |

Source

|

| Record name | 4-Adamantan-1-ylmethyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Adamantan-1-ylmethyl-thiazol-2-ylamine | |

CAS RN |

28599-72-6 |

Source

|

| Record name | 4-Adamantan-1-ylmethyl-thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40385469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-benzyl-2-methyl-3-phenyl-7-[(E)-phenylmethylidene]-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1334764.png)

![N-[2-(heptylamino)-2-methylpropylidene]hydroxylamine](/img/structure/B1334784.png)

![4-{[(1-Acetyl-2,3-dihydro-1H-indol-5-YL)sulfonyl]-amino}butanoic acid](/img/structure/B1334785.png)

![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)

![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)